molecular formula C17H12N2O5S B11046373 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(2-oxo-2H-chromen-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11046373
M. Wt: 356.4 g/mol
InChI Key: HNVISEIHVGIICW-UHFFFAOYSA-N
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Description

4-[(2-oxo-2H-chromen-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound combines the structural features of coumarins and quinoxalines, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-oxo-2H-chromen-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

4-[(2-oxo-2H-chromen-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

4-(2-oxochromen-6-yl)sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C17H12N2O5S/c20-16-10-19(14-4-2-1-3-13(14)18-16)25(22,23)12-6-7-15-11(9-12)5-8-17(21)24-15/h1-9H,10H2,(H,18,20)

InChI Key

HNVISEIHVGIICW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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